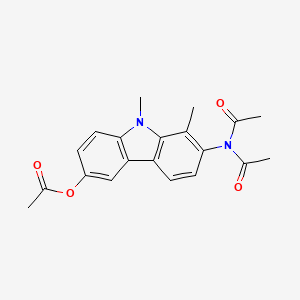
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This particular compound is characterized by its unique structural features, which include diacetylamino and dimethyl groups attached to the carbazole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the diacetylamino and dimethyl groups. The final step involves acetylation to form the acetate ester.
Preparation of Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.
Introduction of Diacetylamino and Dimethyl Groups: The diacetylamino group can be introduced through acylation reactions using acetic anhydride and a suitable amine. The dimethyl groups are typically introduced via alkylation reactions using methyl iodide or similar reagents.
Acetylation: The final step involves the acetylation of the carbazole derivative using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学研究应用
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-Amino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino and acetate groups.
7-Acetylamino-8,9-dimethyl-9H-carbazole: Similar structure but lacks the diacetylamino group.
7-(Diacetylamino)-9H-carbazole: Similar structure but lacks the dimethyl groups.
Uniqueness
7-(Diacetylamino)-8,9-dimethyl-9H-carbazol-3-yl acetate is unique due to the presence of both diacetylamino and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
832723-90-7 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
[7-(diacetylamino)-8,9-dimethylcarbazol-3-yl] acetate |
InChI |
InChI=1S/C20H20N2O4/c1-11-18(22(12(2)23)13(3)24)9-7-16-17-10-15(26-14(4)25)6-8-19(17)21(5)20(11)16/h6-10H,1-5H3 |
InChI 键 |
JIAJFXMKZHEFJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N(C3=C2C=C(C=C3)OC(=O)C)C)N(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
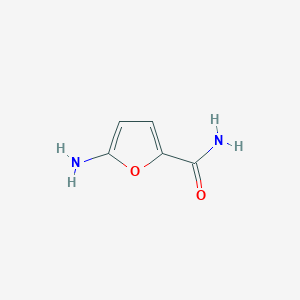

![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

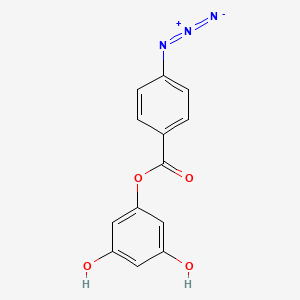
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)


![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
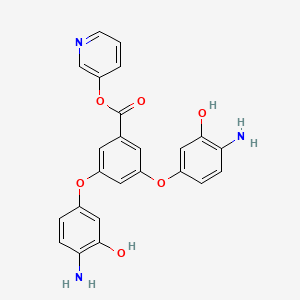
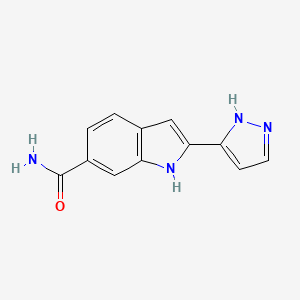
![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)
